Cas no 2807444-92-2 (4,6-Dibromo-2-fluoro-3-methylbenzaldehyde)

4,6-Dibromo-2-fluoro-3-methylbenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₈H₅Br₂FO. This compound features a benzaldehyde core substituted with bromine at the 4 and 6 positions, a fluorine at the 2 position, and a methyl group at the 3 position. Its distinct substitution pattern enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple halogens and an aldehyde group allows for selective functionalization, enabling precise modifications in complex molecular frameworks. Its stability under standard conditions ensures consistent performance in synthetic applications.
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde structure
2807444-92-2 structure
Product Name:4,6-Dibromo-2-fluoro-3-methylbenzaldehyde
CAS No:2807444-92-2
MF:C8H5Br2FO
MW:295.931104421616
CID:6795672
PubChem ID:164895282
Update Time:2025-06-09

4,6-Dibromo-2-fluoro-3-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dibromo-2-fluoro-3-methylbenzaldehyde
    • 2807444-92-2
    • MFCD34763693
    • Inchi: 1S/C8H5Br2FO/c1-4-6(9)2-7(10)5(3-12)8(4)11/h2-3H,1H3
    • InChI Key: WXBRMOCAAJDUMU-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=O)C(=C1C)F)Br

Computed Properties

  • Exact Mass: 295.86707g/mol
  • Monoisotopic Mass: 293.86912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

4,6-Dibromo-2-fluoro-3-methylbenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB610401-250mg
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde; .
2807444-92-2
250mg
€319.70 2024-07-19
abcr
AB610401-1g
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde; .
2807444-92-2
1g
€585.90 2024-07-19
abcr
AB610401-5g
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde; .
2807444-92-2
5g
€1955.70 2024-07-19

4,6-Dibromo-2-fluoro-3-methylbenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2807444-92-2)
Order Number:A1213330
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:54
Price ($):189/347/1159
Email:sales@amadischem.com

Additional information on 4,6-Dibromo-2-fluoro-3-methylbenzaldehyde

Introduction to 4,6-Dibromo-2-fluoro-3-methylbenzaldehyde (CAS No. 2807444-92-2)

4,6-Dibromo-2-fluoro-3-methylbenzaldehyde, identified by its CAS number 2807444-92-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This aromatic aldehyde features a unique structural motif comprising bromine and fluorine substituents, which contribute to its distinct chemical properties and reactivity. The presence of both bromine atoms at the 4- and 6-positions, combined with a fluorine atom at the 2-position and a methyl group at the 3-position, makes this compound a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.

The compound’s molecular structure imparts a high degree of functional diversity, enabling its use in various synthetic pathways. In recent years, 4,6-Dibromo-2-fluoro-3-methylbenzaldehyde has been explored as a key precursor in the synthesis of novel heterocyclic compounds and as a building block for drug candidates targeting diverse therapeutic areas. Its aldehyde functional group further enhances its utility, allowing for condensation reactions with amines and other nucleophiles to form Schiff bases and other complex structures.

One of the most compelling aspects of CAS No. 2807444-92-2 is its role in the development of small-molecule inhibitors for enzymatic targets. The bromo and fluoro substituents are particularly valuable in medicinal chemistry due to their ability to modulate binding affinity and metabolic stability. For instance, fluorinated aromatic compounds have been shown to improve oral bioavailability and resistance to enzymatic degradation, making them attractive for drug design. Similarly, bromine atoms can serve as handles for further functionalization or as pharmacophoric elements that enhance interactions with biological targets.

Recent studies have highlighted the potential of 4,6-Dibromo-2-fluoro-3-methylbenzaldehyde in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease states. By leveraging the structural features of this compound, researchers have designed derivatives that exhibit potent inhibitory activity against specific kinases. The aldehyde group allows for further derivatization into more complex scaffolds, while the halogenated aromatic core provides the necessary pharmacological properties for selective binding.

In addition to its applications in kinase inhibition, CAS No. 2807444-92-2 has been investigated for its role in antiviral and antibacterial drug discovery. The unique combination of substituents on the benzaldehyde core can be tailored to interact with viral proteases or bacterial enzymes, disrupting essential biological processes. For example, fluorinated aromatic compounds have demonstrated efficacy against resistant strains of bacteria by interfering with DNA replication or metabolic pathways. The bromine atoms can also be exploited to enhance binding interactions through halogen bonding or other non-covalent interactions.

The synthetic versatility of 4,6-Dibromo-2-fluoro-3-methylbenzaldehyde extends beyond pharmaceutical applications. It has been utilized in materials science for the development of organic electronic materials, such as OLEDs (organic light-emitting diodes) and semiconductors. The presence of electron-withdrawing groups like bromine and fluorine influences the electronic properties of the molecule, making it suitable for use in charge transport layers or light-emitting units. Furthermore, its ability to undergo cross-coupling reactions with boronic acids or stannanes allows for the construction of more complex aromatic systems with tailored electronic characteristics.

The industrial production of CAS No. 2807444-92-2 is typically achieved through multi-step organic synthesis involving halogenation reactions and functional group transformations. Advanced catalytic methods have been employed to improve yield and selectivity during these processes. For instance, palladium-catalyzed cross-coupling reactions have enabled efficient introduction of fluorine atoms into aromatic rings under mild conditions. Similarly, transition metal-catalyzed bromination reactions allow for precise placement of bromine atoms at desired positions on the benzene core.

From an environmental perspective, efforts have been made to optimize synthetic routes for 4,6-Dibromo-2-fluoro-3-methylbenzaldehyde to minimize waste generation and reduce hazardous byproducts. Green chemistry principles have been applied by using solvent-free conditions or replacing traditional solvents with more sustainable alternatives such as water or bio-based solvents. Additionally, catalytic methods that require lower temperatures or shorter reaction times contribute to energy efficiency and reduced carbon footprint.

The future prospects for CAS No. 2807444-92-2 are promising, with ongoing research exploring new applications in drug discovery and material science. Advances in computational chemistry and machine learning are accelerating the design of novel derivatives with enhanced biological activity or improved material properties. High-throughput screening techniques are being employed to rapidly identify promising candidates from large libraries of compounds derived from this intermediate.

In conclusion,4,6-Dibromo-2-fluoro-3-methylbenzaldehyde (CAS No. 2807444-92-2) represents a valuable compound with broad utility across multiple scientific disciplines. Its unique structural features make it an indispensable tool in pharmaceutical synthesis, enabling the development of innovative therapeutics targeting various diseases. Furthermore,its versatility extends into materials science, where it contributes to advancements in organic electronics and nanotechnology applications.As research continues,this compound will undoubtedly play an increasingly important role in shaping future scientific discoveries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2807444-92-2)
A1213330
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):189/347/1159
Email